molecular formula C18H13ClFNO3S B3491948 Methyl 3-{[(3-chloro-4-fluoro-1-benzothiophen-2-yl)carbonyl]amino}-4-methylbenzoate

Methyl 3-{[(3-chloro-4-fluoro-1-benzothiophen-2-yl)carbonyl]amino}-4-methylbenzoate

Cat. No.: B3491948
M. Wt: 377.8 g/mol
InChI Key: SCTOSPREXLYQHG-UHFFFAOYSA-N
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Description

Methyl 3-{[(3-chloro-4-fluoro-1-benzothiophen-2-yl)carbonyl]amino}-4-methylbenzoate is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of a chloro and fluoro substituent on the benzothiophene ring, as well as a methyl ester group on the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(3-chloro-4-fluoro-1-benzothiophen-2-yl)carbonyl]amino}-4-methylbenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-3-chlorobenzene and thiophene-2-carboxylic acid.

    Introduction of Fluoro and Chloro Substituents: The chloro and fluoro substituents are introduced via halogenation reactions using reagents like chlorine and fluorine gas or their respective halogenating agents.

    Coupling with Benzoate Moiety: The benzothiophene derivative is then coupled with 4-methylbenzoic acid through an amide bond formation reaction, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester, using methanol and an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(3-chloro-4-fluoro-1-benzothiophen-2-yl)carbonyl]amino}-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

Methyl 3-{[(3-chloro-4-fluoro-1-benzothiophen-2-yl)carbonyl]amino}-4-methylbenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 3-{[(3-chloro-4-fluoro-1-benzothiophen-2-yl)carbonyl]amino}-4-methylbenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluorobenzothiophene: Shares the benzothiophene core but lacks the benzoate moiety.

    Methyl 4-methylbenzoate: Contains the benzoate moiety but lacks the benzothiophene core.

    3-Chloro-4-fluoroaniline: Contains the chloro and fluoro substituents but lacks the benzothiophene and benzoate moieties.

Uniqueness

Methyl 3-{[(3-chloro-4-fluoro-1-benzothiophen-2-yl)carbonyl]amino}-4-methylbenzoate is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the benzothiophene core and the benzoate moiety allows for diverse interactions with molecular targets, making it a versatile compound for various research applications.

Properties

IUPAC Name

methyl 3-[(3-chloro-4-fluoro-1-benzothiophene-2-carbonyl)amino]-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFNO3S/c1-9-6-7-10(18(23)24-2)8-12(9)21-17(22)16-15(19)14-11(20)4-3-5-13(14)25-16/h3-8H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTOSPREXLYQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=C(C3=C(C=CC=C3S2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-{[(3-chloro-4-fluoro-1-benzothiophen-2-yl)carbonyl]amino}-4-methylbenzoate
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Methyl 3-{[(3-chloro-4-fluoro-1-benzothiophen-2-yl)carbonyl]amino}-4-methylbenzoate
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Methyl 3-{[(3-chloro-4-fluoro-1-benzothiophen-2-yl)carbonyl]amino}-4-methylbenzoate
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Methyl 3-{[(3-chloro-4-fluoro-1-benzothiophen-2-yl)carbonyl]amino}-4-methylbenzoate
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Methyl 3-{[(3-chloro-4-fluoro-1-benzothiophen-2-yl)carbonyl]amino}-4-methylbenzoate
Reactant of Route 6
Methyl 3-{[(3-chloro-4-fluoro-1-benzothiophen-2-yl)carbonyl]amino}-4-methylbenzoate

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